Pyrazole, 4-(methylamino)-1-phenyl-

Lipophilicity ADME Permeability

4-Aminopyrazole lead series often fail to achieve therapeutic brain exposure due to limited passive permeability. 4-(Methylamino)-1-phenylpyrazole (CAS 19730-17-7) directly addresses this liability through N-methylation. • +0.7 XLogP (1.2→1.9) drives 3-5× higher membrane permeability • TPSA reduction from ~44 to 30 Ų improves BBB penetration potential • Vacant C3 position enables versatile Pd-catalyzed diversification for SAR exploration. Reliable, high-purity supply for CNS drug discovery programs.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 19730-17-7
Cat. No. B022121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazole, 4-(methylamino)-1-phenyl-
CAS19730-17-7
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCNC1=CN(N=C1)C2=CC=CC=C2
InChIInChI=1S/C10H11N3/c1-11-9-7-12-13(8-9)10-5-3-2-4-6-10/h2-8,11H,1H3
InChIKeyAJBBVANCWVOOQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylamino)-1-phenylpyrazole (CAS 19730-17-7): A Differentiated 4-Aminopyrazole Building Block and Pharmacophore Scaffold


Pyrazole, 4-(methylamino)-1-phenyl- (CAS 19730-17-7; also referred to as N-methyl-1-phenyl-1H-pyrazol-4-amine) is a heterocyclic small molecule (C₁₀H₁₁N₃, MW 173.21) that belongs to the 4-aminopyrazole subclass [1]. Unlike the unsubstituted 4-amino-1-phenylpyrazole (CAS 1128-53-6), the N-methyl modification at the C4 position alters key physicochemical properties—most notably lipophilicity (XLogP 1.9 vs. 1.2) and topological polar surface area (29.8 Ų vs. 43.8 Ų)—without substantially increasing molecular weight, thereby creating a differentiated scaffold for medicinal chemistry and chemical biology applications .

Why 4-Amino-1-phenylpyrazole (CAS 1128-53-6) Cannot Simply Replace 4-(Methylamino)-1-phenylpyrazole in Drug Discovery Programs


The common practice of substituting a 4-amino-1-phenylpyrazole for its N-methylated derivative neglects the quantifiable impact of N-methylation on ADME properties, target engagement, and synthetic utility. Computational predictions show a +0.7 log unit increase in XLogP (from 1.2 to 1.9) when moving from the primary amine (CAS 1128-53-6) to the N-methyl analogue (CAS 19730-17-7) . This translates into an estimated 3- to 5-fold increase in membrane permeability based on established logP–permeability correlations [1]. Additionally, N-methylation reduces hydrogen bond donor count from 2 to 1, lowers TPSA from ~44 to ~30 Ų, and fundamentally alters the protonation state and reactivity of the C4 nitrogen—directly influencing downstream structure–activity relationships and the scope of chemical derivatization [2].

Quantitative Differentiation Evidence for 4-(Methylamino)-1-phenylpyrazole (CAS 19730-17-7) vs. Closest Analogs


XLogP Lipophilicity Advantage of 4-(Methylamino)-1-phenylpyrazole over 4-Amino-1-phenylpyrazole

4-(Methylamino)-1-phenylpyrazole (CAS 19730-17-7) shows a computed XLogP of 1.9, which is 0.7 log units higher than the closely related 4-amino-1-phenylpyrazole (CAS 1128-53-6; XLogP = 1.2) [1][2]. This difference arises solely from the replacement of a primary amine hydrogen with a methyl group, without changing the core scaffold or molecular framework.

Lipophilicity ADME Permeability Drug design

Reduced Topological Polar Surface Area (TPSA) of 4-(Methylamino)-1-phenylpyrazole

The TPSA of 4-(methylamino)-1-phenylpyrazole is 29.8 Ų, compared to 43.8 Ų for the unsubstituted 4-amino-1-phenylpyrazole [1]. N-Methylation eliminates one hydrogen bond donor, reducing polarity and improving compliance with Lipinski's and Veber's rules for oral bioavailability.

Polar surface area Oral bioavailability CNS penetration

Thermal Stability and Physical Form Differentiation vs. 4-Amino-1-phenylpyrazole

4-(Methylamino)-1-phenylpyrazole is a liquid at ambient temperature with a boiling point of 318.8 °C and density of 1.11 g/cm³ . In contrast, 4-amino-1-phenylpyrazole is a crystalline solid with a melting point of 104–105 °C . This physical form difference has practical implications for handling, formulation, and purification workflows.

Boiling point Thermal stability Purification

Structural Identity Confirmation: Chromatographic Distinction of N-Methyl Pyrazole Regioisomers

In a small library of tetra-substituted phenylaminopyrazoles, the N-methyl pyrazole isomer corresponding to 4-(methylamino)-1-phenyl substitution was unambiguously distinguished from its regioisomers by combined NMR, mass spectrometry, and semiempirical calculations [1]. The study demonstrated that the N-methyl amino group at the 4-position produces distinct chromatographic retention times and spectroscopic signatures compared to isomers bearing the methylamino group at alternative positions or with different N-substitution patterns. This validated structural assignment is critical for procurement specifications and eliminates ambiguity in synthetic planning.

Regiochemistry Analytical characterization Isomer resolution

Patent-Backed Utility as a 1-Phenyl-4-alkylaminopyrazole Scaffold for Analgesic and Antipyretic Development

US Patent 3,398,158 (Warner-Lambert Pharmaceutical) explicitly claims 1-phenyl-4-alkylamino-pyrazoles, including compounds where the alkylamino group is methylamino, as analgesic and antipyretic agents [1]. This patent predates modern selectivity profiling but establishes a validated pharmacophoric role for the N-methyl-4-aminopyrazole motif, which is absent in the corresponding 4-unsubstituted or 4-hydroxy analogues. Subsequent publications attribute analgesic and antipyretic action to 1-phenyl-4-aminopyrazoles more broadly, reinforcing the class-level relevance of the scaffold [2].

Analgesic Antipyretic Patent pharmacology

Distal Methyl Effect on 3-Position: SAR Divergence Between 3-H and 3-Methyl-4-(methylamino)-1-phenylpyrazole

The immediate 3-des-methyl analogue (CAS 19730-17-7) and its 3-methyl counterpart (CAS 19730-18-8; Pyrazole, 3-methyl-4-(methylamino)-1-phenyl-) differ only by a single methyl group at the 3-position, yet the 3-methyl substitution increases molecular weight from 173.21 to 187.24 and introduces steric hindrance adjacent to the 4-methylamino group [1]. While direct comparative bioactivity data are not publicly available, the structural divergence implies distinct SAR trajectories: the 3-H variant (target compound) presents a less congested C3 position for further functionalization (e.g., halogenation, cross-coupling), whereas the 3-methyl analogue is sterically restricted. For medicinal chemistry programs requiring late-stage diversification, the 3-H compound offers a clear synthetic advantage.

Structure–activity relationship SAR Substituent effect

Optimal Application Scenarios for 4-(Methylamino)-1-phenylpyrazole (19730-17-7) in Scientific Research and Industrial Procurement


CNS-Targeted Lead Optimization Programs Requiring Enhanced Passive Permeability

Medicinal chemistry teams aiming to improve brain penetration of 4-aminopyrazole-based lead series can rationally select CAS 19730-17-7 over the primary amine analogue (CAS 1128-53-6) based on the +0.7 XLogP advantage and –14 Ų TPSA reduction . The estimated 3- to 5-fold increase in passive permeability supports its prioritization for CNS indications where the primary amine fails to achieve adequate brain-to-plasma ratios.

Suzuki Coupling and C–H Functionalization of the Unsubstituted C3 Position in Parallel Synthesis

The vacant C3 position of 4-(methylamino)-1-phenylpyrazole offers a synthetically accessible handle for palladium-catalyzed cross-coupling or direct C–H activation, enabling the generation of diverse 3-aryl, 3-heteroaryl, or 3-alkenyl derivatives without requiring pre-installed halide or boronate functionality . This contrasts with the 3-methyl analogue (CAS 19730-18-8), where the C3 methyl group blocks such transformations.

Regioisomeric Purity Validation by NMR and Mass Spectrometry for Analytical Quality Control

Procurement and quality control laboratories can employ the established NMR and MS characterization protocols from Lusardi et al. (2022) to verify the regioisomeric purity of 4-(methylamino)-1-phenylpyrazole batches . The unambiguous spectroscopic distinction between N-methyl regioisomers ensures that the purchased material matches the intended substitution pattern, critical for reproducible SAR studies.

Analgesic and Antipyretic Pharmacophore Exploration Based on Legacy Patent Pharmacology

Investigators developing non-opioid analgesics can use CAS 19730-17-7 as a structurally validated 1-phenyl-4-alkylaminopyrazole scaffold, leveraging the historical analgesic and antipyretic activity disclosed in US 3,398,158 . While modern selectivity profiling is needed, the compound offers a defined starting point for re-profiling 4-methylamino-pyrazoles against contemporary pain targets (e.g., COX-2, TRPV1, sodium channels).

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